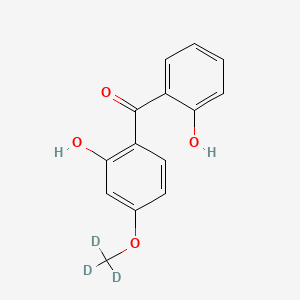
Dioxybenzone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioxybenzone-d3, also known as 2,2’-dihydroxy-4-methoxybenzophenone-d3, is a deuterium-labeled derivative of dioxybenzone. Dioxybenzone itself is an organic compound used primarily in sunscreens to block ultraviolet B and short-wave ultraviolet A rays. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dioxybenzone-d3 involves the incorporation of deuterium atoms into the dioxybenzone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor, such as deuterated phenol, and then proceed with the standard synthetic route for dioxybenzone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification to ensure the high purity of the final product. The use of deuterated solvents and reagents is crucial to maintain the deuterium labeling throughout the synthesis.
化学反应分析
Types of Reactions
Dioxybenzone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives, depending on the substituents introduced.
科学研究应用
Dioxybenzone-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Sunscreen Research: Used to study the efficacy and safety of sunscreens.
Environmental Studies: Helps in tracking the environmental fate and transport of sunscreen agents.
作用机制
Dioxybenzone-d3, like its non-deuterated counterpart, acts as a chemical ultraviolet filter. It absorbs ultraviolet B and short-wave ultraviolet A rays, preventing them from penetrating the skin and causing damage. The deuterium labeling does not significantly alter its mechanism of action but enhances its stability and allows for detailed tracking in research studies.
相似化合物的比较
Similar Compounds
Dioxybenzone: The non-deuterated form, used widely in sunscreens.
Benzophenone-3: Another benzophenone derivative used in sunscreens.
Oxybenzone: A similar compound with a slightly different structure and ultraviolet absorption profile.
Uniqueness
Dioxybenzone-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies. This labeling also enhances the compound’s stability, making it more suitable for long-term studies.
属性
分子式 |
C14H12O4 |
|---|---|
分子量 |
247.26 g/mol |
IUPAC 名称 |
(2-hydroxyphenyl)-[2-hydroxy-4-(trideuteriomethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3/i1D3 |
InChI 键 |
MEZZCSHVIGVWFI-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


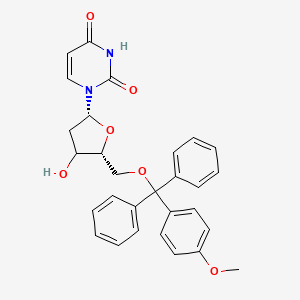
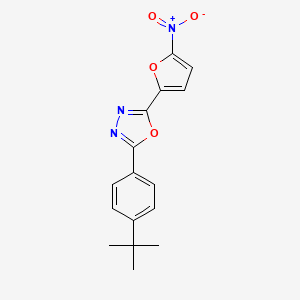
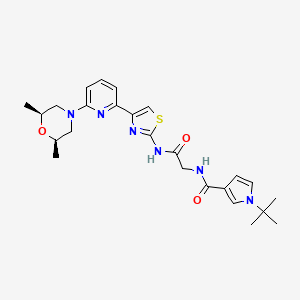
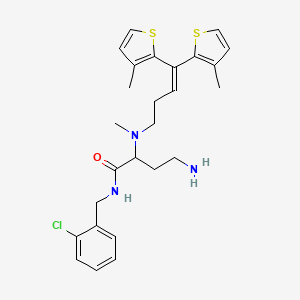
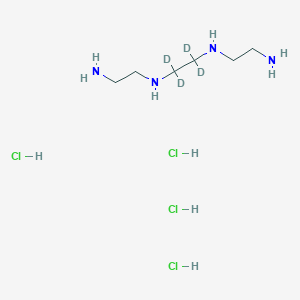



![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)



